molecular formula C26H26N4O2S B2938442 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE CAS No. 877818-80-9

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE

Cat. No.: B2938442
CAS No.: 877818-80-9
M. Wt: 458.58
InChI Key: MBQWGXJUBVNSAR-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenyl-triazolyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with a suitable nucleophile.

    Introduction of the Phenylethyl Group: This can be done through alkylation reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-3-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-PHENYLETHYL)PROPANAMIDE: shares structural similarities with other triazole-containing compounds and methoxyphenyl derivatives.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-32-22-14-12-20(13-15-22)23(18-24(31)27-17-16-19-8-4-2-5-9-19)33-26-28-25(29-30-26)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQWGXJUBVNSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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